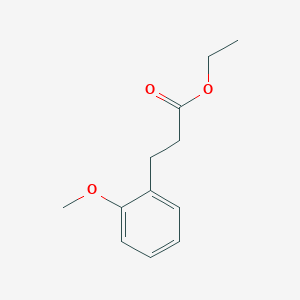

Ethyl 3-(2-methoxyphenyl)propanoate

CAS No.: 70311-27-2

Cat. No.: VC7995279

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70311-27-2 |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | ethyl 3-(2-methoxyphenyl)propanoate |

| Standard InChI | InChI=1S/C12H16O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-7H,3,8-9H2,1-2H3 |

| Standard InChI Key | NSYRTEICIYAZDK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC1=CC=CC=C1OC |

| Canonical SMILES | CCOC(=O)CCC1=CC=CC=C1OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomeric Variations

Ethyl 3-(2-methoxyphenyl)propanoate belongs to the family of substituted phenylpropanoate esters, with the general formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Its structure comprises:

-

A propanoate ester group (-OCOCH₂CH₃) at position 3 of the phenyl ring.

-

A methoxy group (-OCH₃) at the ortho position (carbon 2) of the aromatic ring.

Comparative data for isomers reveals distinct physicochemical properties due to positional effects:

*Estimated based on steric and electronic comparisons with meta/para isomers .

The ortho substitution introduces steric hindrance between the methoxy group and the propanoate chain, potentially reducing crystalline packing efficiency compared to the para isomer. This effect may lower the melting point and alter solubility profiles in polar solvents.

Spectroscopic Characterization

While experimental spectral data for the ortho isomer is scarce, its meta and para analogs provide reference benchmarks:

-

IR Spectroscopy: Strong absorption bands near 1720 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .

-

NMR:

Synthesis and Industrial Production

Esterification of 3-(2-Methoxyphenyl)propanoic Acid

The most direct route involves acid-catalyzed esterification of 3-(2-methoxyphenyl)propanoic acid with ethanol:

This method, employed for the para isomer , typically uses sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts, yielding >80% under reflux conditions.

Friedel-Crafts Acylation Followed by Reduction

An alternative pathway involves:

-

Friedel-Crafts acylation of 2-methoxybenzene with acrylic acid to form 3-(2-methoxyphenyl)propenoic acid.

-

Catalytic hydrogenation of the double bond to yield 3-(2-methoxyphenyl)propanoic acid.

-

Esterification with ethanol as above.

This route avoids direct handling of corrosive acids but requires stringent control over reaction conditions to prevent over-acylation .

Physicochemical Properties and Stability

Thermal Behavior

The ortho isomer’s boiling point is estimated at 285–300°C based on its para analog (291.1°C) , with slight variations due to reduced symmetry. Its flash point likely falls near 117–120°C, similar to related esters , necessitating precautions against combustion in industrial settings.

Solubility and Partitioning

-

Solubility:

-

Polar solvents: Moderately soluble in ethanol and acetone (5–10 g/100 mL).

-

Nonpolar solvents: Highly soluble in dichloromethane and ethyl acetate (>20 g/100 mL).

-

-

LogP: Estimated 2.8–3.2, indicating moderate lipophilicity suitable for lipid-based formulations .

Applications and Biological Activity

Flavor and Fragrance Industry

Phenylpropanoate esters are widely used as flavorants. The ortho isomer’s steric profile may impart unique organoleptic properties, such as:

-

Sweet, balsamic notes at low concentrations (<0.1%).

-

Herbaceous undertones in perfumery base notes.

Pharmaceutical Intermediates

Structural analogs like ethyl 3-(4-methoxyphenyl)propanoate exhibit cytotoxic activity against cancer cell lines (IC₅₀: 10–50 μM) , suggesting potential for the ortho isomer in drug discovery. Its ester group enhances membrane permeability, making it a candidate for prodrug formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume